molecular formula C17H12FNO6S2 B2373678 Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932520-53-1

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2373678
CAS No.: 932520-53-1
M. Wt: 409.4
InChI Key: XFYUCTUCLGTMLQ-UHFFFAOYSA-N
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Description

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that features a benzodioxole moiety, a sulfamoyl group, and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 3,4-(methylenedioxy)phenylacetic acid to form the benzodioxole moiety .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, the acylation of 1,3-benzodioxole can be performed using a recyclable heterogeneous catalyst in a continuous flow reactor, achieving high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfamoyl group or the benzothiophene core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzodioxole or benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .

Scientific Research Applications

Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and benzothiophene-based molecules, such as:

Uniqueness

What sets Methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-4-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO6S2/c1-23-17(20)15-16(14-10(18)3-2-4-13(14)26-15)27(21,22)19-9-5-6-11-12(7-9)25-8-24-11/h2-7,19H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYUCTUCLGTMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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